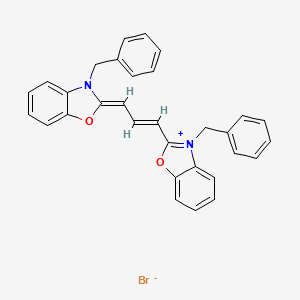
3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 258-406-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any impurities.
化学反応の分析
Types of Reactions
2,4,6-Trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used to replace the nitro groups under appropriate conditions.
Major Products
Reduction: Produces amines such as 2,4,6-triaminotoluene.
Oxidation: Produces oxidation products like trinitrobenzoic acid.
Substitution: Produces substituted toluenes depending on the nucleophile used.
科学的研究の応用
2,4,6-Trinitrotoluene has a wide range of applications in scientific research:
Chemistry: Used as a standard explosive in various experiments and studies.
Biology: Studied for its effects on biological systems and its potential use in bioremediation.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives for mining, construction, and military applications.
作用機序
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
類似化合物との比較
Similar Compounds
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 1,3,5-Trinitrobenzene
Uniqueness
2,4,6-Trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Additionally, its explosive power and reliability make it a preferred choice in many industrial and military applications.
生物活性
3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide, with the CAS number 53167-78-5, is a compound that belongs to the benzoxazole family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C31H25BrN2O2, and it has a molar mass of 537.4464 g/mol .
Biological Activity Overview
The biological activity of this compound has been explored through various studies that focus on its antimicrobial and cytotoxic properties. The following sections summarize key findings related to its biological activities.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been well-documented. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
- Antimicrobial Spectrum :
| Microorganism | MIC (µg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 30 | Moderate |
| Candida albicans | 20 | Effective |
Cytotoxic Activity
In addition to antimicrobial effects, benzoxazole derivatives have shown promising cytotoxicity against various cancer cell lines. Studies have indicated that these compounds can selectively target cancer cells while sparing normal cells.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- Cytotoxicity Results :
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 12 | High |
| A549 | 15 | Moderate |
| HepG2 | 10 | High |
Case Studies
Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:
- Study on Anticancer Activity : A study evaluated the anticancer properties of a series of benzoxazole derivatives, concluding that some compounds exhibited significant apoptosis-inducing effects in MCF-7 cells through caspase activation pathways .
- Antimicrobial Efficacy : Another research focused on the synthesis of new benzoxazole derivatives and their antimicrobial activities against drug-resistant bacterial strains, finding that some compounds were more effective than conventional antibiotics .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the benzoxazole structure can significantly affect biological activity. For instance, the introduction of electron-donating groups has been linked to increased antibacterial potency .
特性
CAS番号 |
53167-78-5 |
|---|---|
分子式 |
C31H25BrN2O2 |
分子量 |
537.4 g/mol |
IUPAC名 |
(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |
InChI |
InChI=1S/C31H25N2O2.BrH/c1-3-12-24(13-4-1)22-32-26-16-7-9-18-28(26)34-30(32)20-11-21-31-33(23-25-14-5-2-6-15-25)27-17-8-10-19-29(27)35-31;/h1-21H,22-23H2;1H/q+1;/p-1 |
InChIキー |
RYESWUOSHWMOBG-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C(C=C1)CN\2C3=CC=CC=C3O/C2=C\C=C\C4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-] |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=CC4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















